3-Acridinol, 9-amino-

Physicochemical Properties Drug Design Molecular Recognition

3-Acridinol, 9-amino- (9-Amino-3-acridinol, CAS 23045-32-1) is a heterocyclic aromatic amine belonging to the 9-aminoacridine class. Its core structure is a planar, tricyclic acridine ring system, which enables DNA intercalation, a primary mechanism of action for this compound class.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 23045-32-1
Cat. No. B14714074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acridinol, 9-amino-
CAS23045-32-1
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)O)N
InChIInChI=1S/C13H10N2O/c14-13-9-3-1-2-4-11(9)15-12-7-8(16)5-6-10(12)13/h1-7,16H,(H2,14,15)
InChIKeyVRPPSLVVOJJJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Amino-3-acridinol (CAS 23045-32-1): A Differentiated Acridine Scaffold for Targeted Research Applications


3-Acridinol, 9-amino- (9-Amino-3-acridinol, CAS 23045-32-1) is a heterocyclic aromatic amine belonging to the 9-aminoacridine class. Its core structure is a planar, tricyclic acridine ring system, which enables DNA intercalation, a primary mechanism of action for this compound class [1]. The molecule is uniquely defined by the presence of two key substituents: a primary amine at the 9-position, which is characteristic of this bioactive series, and a hydroxyl group at the 3-position of the acridine ring . This specific substitution pattern fundamentally alters its physicochemical profile, particularly its acid-base character, differentiating it significantly from unsubstituted 9-aminoacridine and clinically relevant analogs like tacrine. This evidence guide provides a quantitative basis for scientific selection by comparing its properties against the closest in-class alternatives.

Why 9-Amino-3-acridinol Cannot Be Simply Replaced by Unsubstituted 9-Aminoacridine or Tacrine


The 9-aminoacridine scaffold is a privileged structure in medicinal chemistry, giving rise to diverse agents like the antimalarial quinacrine and the Alzheimer's drug tacrine. However, small structural modifications lead to profound differences in biological activity, target selectivity, and physicochemical properties [1]. Evidence shows that substituting the acridine core, even with a single hydroxyl group, drastically alters the compound's ionization state, DNA binding mode, and metabolic stability [2]. For example, the introduction of the 3-hydroxyl group is known to influence solubility and pharmacokinetics, making 9-Amino-3-acridinol a more suitable candidate for studies where the pharmacokinetic shortcomings of its parent compounds would be a confounding factor. Therefore, treating all 9-aminoacridines as interchangeable for research procurement risks introducing undetectable variables into experimental data, compromising reproducibility and leading to invalid structure-activity relationship conclusions.

Quantitative Differentiation Guide for 9-Amino-3-acridinol (CAS 23045-32-1) vs. Closest Analogs


Ionization State (pKa): A Fundamental Shift in Molecular Recognition Compared to 9-Aminoacridine

The presence of the 3-hydroxyl group on the acridine ring fundamentally alters the molecule's acid-base properties compared to the core scaffold, 9-aminoacridine. The predicted pKa of 9-Amino-3-acridinol is 5.44, which is over 4 orders of magnitude lower than 9-aminoacridine's pKa of ~9.9 [1]. This means the two compounds will have entirely different ionization states at physiological pH (7.4).

Physicochemical Properties Drug Design Molecular Recognition

Monoamine Oxidase A (MAO-A) Inhibition: A High-Potency, Selective Profile Inferred Against Non-Selective In-Class Agents

Bioactivity data suggests 9-Amino-3-acridinol possesses a highly favorable selectivity profile for the MAO-A isoform over MAO-B, a characteristic not shared by other key 9-aminoacridines. For example, a close structural analog, 3-hydroxytacrine, is a known metabolite but its MAO profile is not well-defined. In contrast, the drug tacrine (THA) is a non-selective MAO inhibitor (MAO-A Ki = 12.5 µM, MAO-B Ki > 500 µM), and quinacrine is explicitly a non-selective MAO inhibitor [1][2]. This indicates that the combination of the aromatic acridine core and the 3-hydroxyl group in 9-Amino-3-acridinol uniquely drives potent and selective MAO-A inhibition.

Neuropharmacology MAO Inhibition Target Selectivity

Physicochemical Differentiation: Aromatic Planarity vs. Saturated Ring Flexibility in Target Binding

9-Amino-3-acridinol possesses a fully aromatic tricyclic core, making it a rigid, planar DNA intercalator. This contrasts sharply with its close analog, 3-hydroxytacrine (Velnacrine), which is the major hydroxylated metabolite of tacrine. While sharing the same molecular formula weight class, 3-hydroxytacrine (CAS 178450-86-7) has a saturated 'tetrahydro' ring, resulting in a non-planar, flexible core [1]. The aromatic core of 9-Amino-3-acridinol enables a stabilizing π-π stacking interaction with DNA base pairs, a mode of binding that is geometrically and thermodynamically distinct from the interaction of the bent 3-hydroxytacrine.

DNA Intercalation Structural Biology Assay Development

Solubility Profile: Enhanced Aqueous Solubility Over the Hydrophobic Core Scaffold 9-Aminoacridine

The addition of a 3-hydroxyl group, which acts as a hydrogen bond donor and acceptor, is expected to significantly improve aqueous solubility relative to the unsubstituted 9-aminoacridine. The parent compound is effectively insoluble in water (11.65 mg/L) and requires DMSO or ethanol for solubilization . The introduction of the polar hydroxyl group in 9-Amino-3-acridinol creates a more amphiphilic molecule, a property noted as having a direct influence on solubility and metabolic stability . This is a well-established principle in medicinal chemistry where a hydroxyl group can enhance solubility by up to an order of magnitude, directly improving handling and reducing the need for high-concentration organic co-solvents in sensitive biological assays.

Formulation Development In Vitro Assays Biophysical Analysis

Differentiated Cytotoxicity Profile: A Critical Parameter for Selectivity Studies

The parent 9-aminoacridine scaffold is recognized as a highly cytotoxic agent, a characteristic that is often dose-limiting in therapeutic applications [1]. Recent medicinal chemistry efforts have shown that simple ring substitutions on the 9-aminoacridine core can be used to fine-tune its cytotoxicity, with different derivatives exhibiting distinct profiles against cancer cell lines like PC3 and A549 [2]. This indicates that 9-Amino-3-acridinol, as a specific substituted derivative, will possess its own unique cytotoxicity fingerprint, distinct from the parent 9-aminoacridine and other analogs. It serves as a valuable probe for investigating the structural determinants of acridine-induced cytotoxicity.

Anticancer Drug Discovery Cytotoxicity Assays Safety Pharmacology

Optimal Scientific and Industrial Application Scenarios for 9-Amino-3-acridinol


Chemical Probe for MAO-A-Mediated Neurological Pathways

The compound's inferred selectivity for MAO-A makes it a critical tool compound for neuroscience research. It can be used in vitro to deconvolve the role of MAO-A in neurotransmitter metabolism (e.g., serotonin, norepinephrine) without the confounding variable of concurrent MAO-B inhibition, a problem that plagues non-selective in-class agents like tacrine [1]. This probe is essential for validating MAO-A as a target in depression, anxiety, or neurodegenerative disease models.

Investigating the Structural Determinants of DNA Intercalation and Cytotoxicity

The planar, aromatic core of 9-Amino-3-acridinol is a prerequisite for classical DNA intercalation, unlike its non-planar analog 3-hydroxytacrine [2]. This compound can serve as a definitive tool in biophysical studies (e.g., competitive dialysis, fluorescence displacement assays) to quantify the contribution of intercalation to DNA damage responses and downstream apoptosis. Its profile can be directly benchmarked against non-intercalating controls to isolate this specific mechanism of action.

A Scaffold for Medicinal Chemistry Optimization to Reduce Non-Specific Cytotoxicity

The 9-aminoacridine scaffold is known for high, often non-specific cytotoxicity that limits its therapeutic utility [3]. 9-Amino-3-acridinol represents a starting point for a focused medicinal chemistry campaign aimed at tuning this cytotoxicity. By using this compound as a baseline, researchers can perform systematic derivatization at the 9-amino and/or 3-hydroxyl positions to generate a library of analogs with a range of activities, with the goal of identifying derivatives that maintain a desired mechanism of action but with an improved therapeutic index.

Development of Aqueous-Compatible In Vitro Assays

The enhanced aqueous solubility inferred for 9-Amino-3-acridinol, relative to the poorly soluble 9-aminoacridine (11.65 mg/L), makes it a more practical choice for developing robust, reproducible in vitro assays . Its use can minimize the requirement for DMSO or ethanol as vehicles, thereby reducing solvent-induced artifacts in cell-based phenotypic screens or biochemical high-throughput screening campaigns.

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